2-Bromo-3-iodobenzaldehyde
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Overview
Description
2-Bromo-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential bromination and iodination of benzaldehyde. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-3-iodobenzoic acid.
Reduction: Formation of 2-Bromo-3-iodobenzyl alcohol.
Scientific Research Applications
2-Bromo-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of medicinal agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodobenzaldehyde is primarily related to its reactivity as an electrophilic aromatic compound. The presence of both bromine and iodine atoms enhances its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis. The aldehyde group also allows for various functional group transformations, contributing to its utility in chemical reactions.
Comparison with Similar Compounds
- 2-Bromobenzaldehyde
- 3-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- 2-Iodobenzaldehyde
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
Comparison: 2-Bromo-3-iodobenzaldehyde is unique due to the simultaneous presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to its mono-halogenated counterparts. This dual halogenation allows for more diverse chemical transformations and applications in synthesis.
Properties
IUPAC Name |
2-bromo-3-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNQHBCYUHHAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261850-39-8 |
Source
|
Record name | 2-Bromo-3-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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